(3-Ethoxy-4-methylphenyl)(methyl)sulfane (3-Ethoxy-4-methylphenyl)(methyl)sulfane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13538514
InChI: InChI=1S/C10H14OS/c1-4-11-10-7-9(12-3)6-5-8(10)2/h5-7H,4H2,1-3H3
SMILES: CCOC1=C(C=CC(=C1)SC)C
Molecular Formula: C10H14OS
Molecular Weight: 182.28 g/mol

(3-Ethoxy-4-methylphenyl)(methyl)sulfane

CAS No.:

Cat. No.: VC13538514

Molecular Formula: C10H14OS

Molecular Weight: 182.28 g/mol

* For research use only. Not for human or veterinary use.

(3-Ethoxy-4-methylphenyl)(methyl)sulfane -

Specification

Molecular Formula C10H14OS
Molecular Weight 182.28 g/mol
IUPAC Name 2-ethoxy-1-methyl-4-methylsulfanylbenzene
Standard InChI InChI=1S/C10H14OS/c1-4-11-10-7-9(12-3)6-5-8(10)2/h5-7H,4H2,1-3H3
Standard InChI Key SNQIRDAIAUUHQG-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC(=C1)SC)C
Canonical SMILES CCOC1=C(C=CC(=C1)SC)C

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Structural Features

The molecular formula of (3-ethoxy-4-methylphenyl)(methyl)sulfane is C10_{10}H14_{14}OS, with a molecular weight of 182.28 g/mol. The structure consists of:

  • A phenyl ring with substituents at the 3-, 4-, and para-positions.

  • A 3-ethoxy group (–OCH2_2CH3_3) contributing electron-donating effects.

  • A 4-methyl group (–CH3_3) enhancing steric bulk.

  • A methylsulfane group (–SCH3_3) at the para position, influencing reactivity .

Table 1: Key structural descriptors

PropertyValueSource
Molecular FormulaC10_{10}H14_{14}OSCalculated
Molecular Weight182.28 g/molCalculated
Substituent Positions3-ethoxy, 4-methyl, para-SCH3_3Inferred

Synthesis and Reaction Pathways

Plausible Synthetic Routes

While no direct synthesis of (3-ethoxy-4-methylphenyl)(methyl)sulfane is documented, analogous methods for sulfane derivatives provide a framework:

Nucleophilic Substitution

A halogenated precursor (e.g., 3-ethoxy-4-methylbromobenzene) reacts with methyl sulfide (CH3_3SH) under basic conditions. This method mirrors the synthesis of (3-methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane.

Reductive Condensation

Inspired by β-aminosulfone synthesis , reductive condensation of 3-ethoxy-4-methylbenzaldehyde with methyl sulfinate could yield the target compound. A proposed pathway involves:

  • Aldol Condensation: Benzaldehyde derivatives react with sulfinate salts.

  • Reduction: Sodium borohydride or catalytic hydrogenation reduces intermediates.

Metal-Mediated Coupling

Titanium or magnesium-mediated reactions, such as the Ti(O-i-Pr)4_4-assisted Reppe reaction , could facilitate C–S bond formation.

Physicochemical Properties

Physical Properties

Based on structurally related compounds :

Table 2: Estimated physical properties

PropertyValueBasis
Density1.1–1.3 g/cm³Analogous sulfones
Boiling Point280–310°CEthoxy- and methyl-substituted aromatics
Melting Point45–60°CMethylsulfanes
SolubilitySoluble in organic solventsNonpolar substituents

Spectral Characterization

  • IR Spectroscopy: Expected S–C stretch at 670–710 cm⁻¹ and C–O–C asymmetric stretch at 1250 cm⁻¹.

  • 1^1H NMR:

    • δ 1.35 ppm (triplet, –OCH2_2CH3_3).

    • δ 2.40 ppm (singlet, –SCH3_3).

  • MS (ESI): Molecular ion peak at m/z 182.1 (M+H).

Reactivity and Functionalization

Oxidation to Sulfones

Exposure to hydrogen peroxide (H2_2O2_2) or ozone converts the sulfane group to a sulfone (–SO2_2CH3_3), as demonstrated in β-aminosulfone synthesis .

Electrophilic Aromatic Substitution

The electron-rich phenyl ring undergoes nitration or halogenation at the ortho/para positions relative to the ethoxy group.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could functionalize the aromatic ring, leveraging the ethoxy group’s directing effects .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Sulfanes serve as precursors to sulfonamides and β-aminosulfones, which exhibit bioactivity . For example, β-aminosulfones derived from similar structures show potential as kinase inhibitors .

Agrochemical Development

The compound’s lipophilicity and stability make it a candidate for herbicide or fungicide formulations, analogous to ethoxy-substituted phenyl sulfides.

Materials Science

Sulfur-containing aromatics are explored in conductive polymers and liquid crystals, where the –SCH3_3 group modulates electronic properties.

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